molecular formula C12H15N3O B1454318 1-(3,5-Dimethyl-4-isoxazolyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine CAS No. 1105193-07-4

1-(3,5-Dimethyl-4-isoxazolyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine

Cat. No.: B1454318
CAS No.: 1105193-07-4
M. Wt: 217.27 g/mol
InChI Key: MRHQPZYGYLHPQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “1-(3,5-Dimethyl-4-isoxazolyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine” is a research-use-only product . It contains a pyrrole and a pyrazine ring, which are both nitrogen-containing heterocycles . The molecular weight of this compound is 217.27 .


Synthesis Analysis

The synthesis of pyrrolopyrazine derivatives, such as the compound , can be achieved through various methods. One approach involves a transition-metal-free strategy with three steps: cross-coupling of a pyrrole ring with acyl (bromo)acetylenes, addition of propargylamine to the obtained acetylenes, and finally, intramolecular cyclization .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrrole ring and a pyrazine ring . The pyrrole ring is a five-membered aromatic heterocycle, while the pyrazine ring is a six-membered aromatic heterocycle, both containing nitrogen atoms .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include cross-coupling, addition, and intramolecular cyclization . These reactions lead to the formation of the complex structure of the compound .

Scientific Research Applications

Overview

1-(3,5-Dimethyl-4-isoxazolyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is a compound with potential interest in various scientific research areas due to its structural uniqueness. While there were no direct studies found on this specific compound, related research on pyrazine derivatives and their broad range of applications provides insight into the potential uses of such compounds in scientific research.

Pyrazine Derivatives in Research

Pyrazine derivatives are known for their pharmacological effects, including but not limited to antiproliferative, anti-infective, and effects on the cardiovascular or nervous system. These derivatives have been synthesized and evaluated for diverse pharmacological effects, with some achieving clinical use worldwide. The breadth of pharmacological activities seen with pyrazine derivatives suggests that this compound could also have significant research and therapeutic applications, from antimicrobial to anticancer activities (Doležal & Zítko, 2015).

Applications in Energetic Materials

High-nitrogen azine energetic materials, including pyrazine derivatives, have been the focus of research due to their application in propellants, explosives, and gas generators. These compounds can improve the burning rate and reduce the sensitivity and characteristic signal in propellants and explosives. The structural and energetic characteristics of azine compounds, including pyrazine derivatives, underscore their potential in the development of high-energy density materials (Yongjin & Shuhong, 2019).

Synthetic and Medicinal Chemistry

Pyrazine and its derivatives play a critical role in synthetic and medicinal chemistry, serving as key scaffolds for the development of novel pharmaceuticals and agrochemicals. They exhibit a wide range of biological activities, making them valuable targets for drug discovery and development (Sheetal et al., 2018).

Catalysis and Green Chemistry

Pyrazine derivatives have also been investigated for their role in catalysis and as part of green chemistry initiatives. Their involvement in the formation of metal complexes and as ligands in various catalytic processes highlights their versatility and potential for eco-friendly applications (Lipunova et al., 2018).

Mechanism of Action

Properties

IUPAC Name

3,5-dimethyl-4-(1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazin-1-yl)-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O/c1-8-11(9(2)16-14-8)12-10-4-3-6-15(10)7-5-13-12/h3-4,6,12-13H,5,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRHQPZYGYLHPQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C2C3=CC=CN3CCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3,5-Dimethyl-4-isoxazolyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
Reactant of Route 2
1-(3,5-Dimethyl-4-isoxazolyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
Reactant of Route 3
1-(3,5-Dimethyl-4-isoxazolyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
Reactant of Route 4
1-(3,5-Dimethyl-4-isoxazolyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
Reactant of Route 5
1-(3,5-Dimethyl-4-isoxazolyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
Reactant of Route 6
1-(3,5-Dimethyl-4-isoxazolyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine

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